molecular formula C9H8Br2O B14823339 2,4-Dibromo-1-cyclopropoxybenzene

2,4-Dibromo-1-cyclopropoxybenzene

Cat. No.: B14823339
M. Wt: 291.97 g/mol
InChI Key: CUMSGGYYKVPSCK-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-cyclopropoxybenzene is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a cyclopropoxy group is attached at the 1st position. This compound is primarily used in research and development within the fields of organic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-cyclopropoxybenzene typically involves the bromination of 1-cyclopropoxybenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-cyclopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of cyclopropoxybenzene.

Scientific Research Applications

2,4-Dibromo-1-cyclopropoxybenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-cyclopropoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic substitution reactions. The cyclopropoxy group can also participate in ring-opening reactions under certain conditions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-3-cyclopropoxybenzene
  • 1,3-Dibromo-2-cyclopropoxybenzene
  • 1,4-Dibromo-2-cyclopropoxybenzene

Uniqueness

2,4-Dibromo-1-cyclopropoxybenzene is unique due to the specific positioning of the bromine atoms and the cyclopropoxy group, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2,4-dibromo-1-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Br2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

CUMSGGYYKVPSCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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